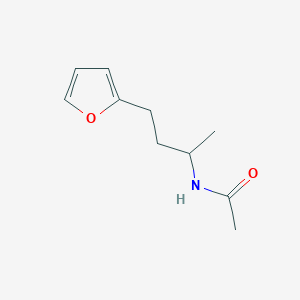
n-(4-(Furan-2-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Furan-2-yl)butan-2-yl)acetamide: is an organic compound characterized by the presence of a furan ring, a butyl chain, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Furan-2-yl)butan-2-yl)acetamide typically involves the reaction of furan derivatives with butylamine and acetic anhydride. One common method includes the following steps:
Formation of the Intermediate: Furan-2-carboxylic acid is reacted with butylamine in the presence of a dehydrating agent such as thionyl chloride to form the intermediate n-(4-(Furan-2-yl)butan-2-yl)amine.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: n-(4-(Furan-2-yl)butan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: n-(4-(Furan-2-yl)butan-2-yl)acetamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of novel pharmaceuticals targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of n-(4-(Furan-2-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
- n-(4-(Furan-2-yl)butan-2-yl)amine
- Furan-2-carboxylic acid
- n-(4-(Furan-2-yl)butan-2-yl)acetate
Comparison: n-(4-(Furan-2-yl)butan-2-yl)acetamide is unique due to its combination of a furan ring and an acetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]acetamide |
InChI |
InChI=1S/C10H15NO2/c1-8(11-9(2)12)5-6-10-4-3-7-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
ZJUCVFSANBJYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















